10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes a diazepine ring fused with two benzene rings and an acetyl group at the 10th position. It is of significant interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced at the 10th position via acetylation. This step often employs acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using benzene or a substituted benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and acetyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl ring and the acetyl group. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated diazepine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of dibenzodiazepines in biological systems.
Medicine
Medically, 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is investigated for its potential therapeutic effects. It is explored for its anxiolytic, anticonvulsant, and antipsychotic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly GABA (gamma-aminobutyric acid) receptors, which play a crucial role in regulating neuronal excitability. By enhancing GABAergic transmission, the compound may exert its anxiolytic and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Uniqueness
Compared to these similar compounds, 10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structural framework that may offer distinct pharmacological profiles. Its specific substitutions and ring structure could result in different binding affinities and efficacies at various receptor sites, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
5-acetyl-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14(24)23-18-12-6-5-10-16(18)22-17-11-7-13-19(25)20(17)21(23)15-8-3-2-4-9-15/h2-6,8-10,12,21-22H,7,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWXPUPDXYDMQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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